

Anatabine Dicitrate: Application Notes and Protocols for SH-SY5Y Cell Line Experiments

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Compound of Interest

Compound Name: Anatabine dicitrate

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These application notes provide a comprehensive overview of the effects of **anatabine dicitrate** treatment on the SH-SY5Y human neuroblastoma cell line. The following sections detail the quantitative outcomes of key experiments, provide step-by-step protocols for reproducible research, and illustrate the implicated signaling pathways.

Data Presentation

The following tables summarize the key quantitative data from experiments investigating the effects of **anatabine dicitrate** on SH-SY5Y cells.

Table 1: Effect of Anatabine on Mitochondrial Biogenesis and Stress Markers in SH-SY5Y Cells

Treatment Condition	NRF1 Protein Level (Fold Change vs. Control)	Tfam Protein Level (Fold Change vs. Control)	Cytosolic ROS Levels (Normalized to Control)
Control (Untreated)	1.0	1.0	1.0
Anatabine (1 μ M)	~1.5	~1.7	Not significantly different from control
Anatabine (1 mM)	Not Reported	Not Reported	Not significantly different from control
Rotenone (100 nM)	Not Reported	Not Reported	~1.4***
Rotenone (100 nM) + Anatabine (1 mM)	Not Reported	Not Reported	Not significantly different from rotenone alone

p < 0.05, *p < 0.001 vs. untreated cells. Data synthesized from figures in Malińska et al., 2025.[\[1\]](#)[\[2\]](#)

Table 2: Viability of SH-SY5Y Cells After Anatabine Treatment

Anatabine Concentration	Cell Viability (% of Control) after 48 hours
100 nM	~100%
1 μ M	~100%
10 μ M	~100%
100 μ M	~100%
300 μ M	~80%
1 mM	~60%
3 mM	~20%

Data is estimated from a dose-response curve presented in Malińska et al., 2025.[\[2\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing the SH-SY5Y neuroblastoma cell line.

Materials:

- SH-SY5Y cells (ATCC® CRL-2266™)
- Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- L-glutamine
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO₂)

Procedure:

- Maintain SH-SY5Y cells in T-75 flasks containing DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.[3]
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- For sub-culturing, aspirate the old medium and wash the cells once with sterile PBS.

- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete growth medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density.
- Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of **anatabine dicitrate** on SH-SY5Y cells.

Materials:

- SH-SY5Y cells
- 96-well plates
- **Anatabine dicitrate** stock solution
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed SH-SY5Y cells into a 96-well plate at a density of 15,000 cells per well in 100 µL of complete growth medium.^[3]
- Incubate the plate for 24 hours at 37°C and 5% CO₂.

- Prepare serial dilutions of **anatabine dicitrate** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **anatabine dicitrate** dilutions to the respective wells. Include untreated control wells with medium only.
- Incubate the cells for the desired treatment period (e.g., 48 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression Analysis

This protocol details the procedure for analyzing the expression of specific proteins, such as NRF1 and Tfam, following anatabine treatment.

Materials:

- Treated and untreated SH-SY5Y cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-NRF1, anti-Tfam, anti- β -actin)

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., ChemiDoc)

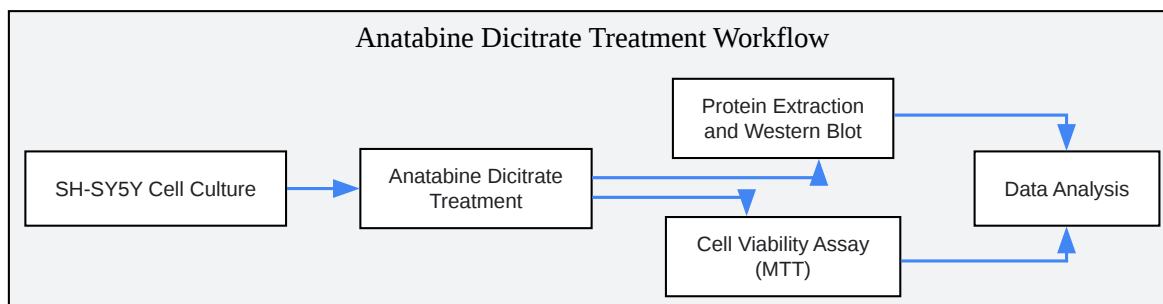
Procedure:

- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

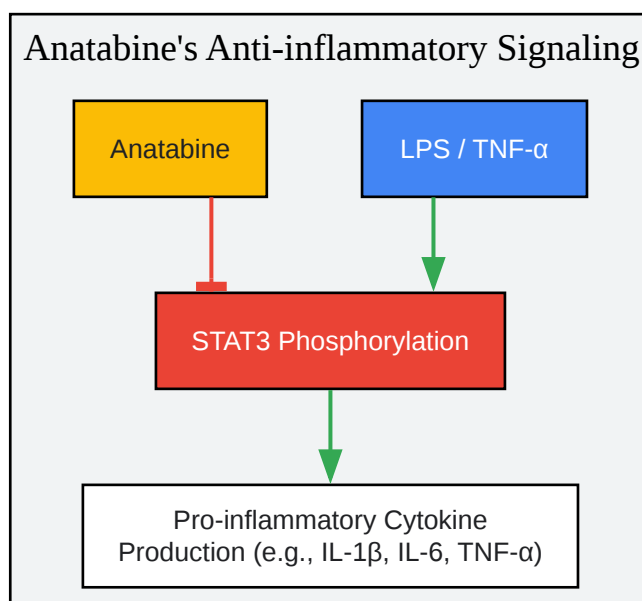
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with **anatabine dicitrate** treatment in SH-

SY5Y cells.



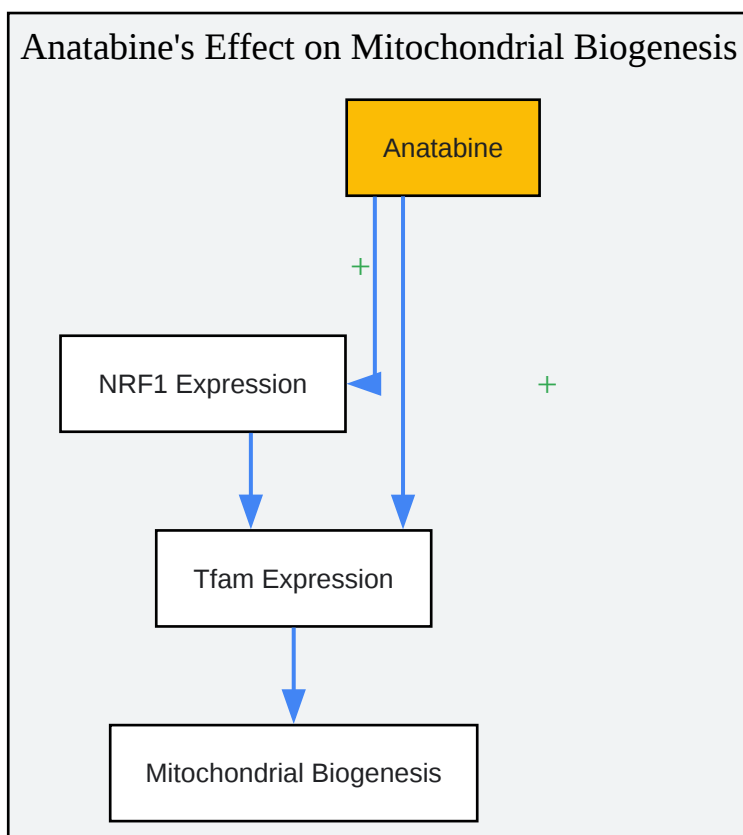
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Caption: Experimental workflow for anatabine treatment.



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Caption: Anatabine inhibits STAT3 phosphorylation.



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Caption: Anatabine promotes mitochondrial biogenesis.

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References

- 1. Reorganization of Mitochondrial Function and Architecture in Response to Plant-Derived Alkaloids: Anatabine, Anabesine, and Nicotine, Investigated in SH-SY5Y Cells and in a Cellular Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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